![molecular formula C7H3BrClN3 B3029815 3-Bromo-8-chloropyrido[2,3-D]pyridazine CAS No. 794592-14-6](/img/structure/B3029815.png)
3-Bromo-8-chloropyrido[2,3-D]pyridazine
Übersicht
Beschreibung
3-Bromo-8-chloropyrido[2,3-D]pyridazine is a heterocyclic compound with the molecular formula C7H3BrClN3. It is a derivative of pyridazine, featuring bromine and chlorine substituents at the 3 and 8 positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloropyrido[2,3-D]pyridazine typically involves the bromination and chlorination of pyrido[2,3-D]pyridazine. One common method includes the reaction of pyrido[2,3-D]pyridazine with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-8-chloropyrido[2,3-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo-8-chloropyrido[2,3-D]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-8-chloropyrido[2,3-D]pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another heterocyclic compound with similar substituents but different core structure.
3-Bromo-8-chloropyrido[2,3-D]pyrimidine: A compound with a pyrimidine core instead of pyridazine.
Uniqueness
3-Bromo-8-chloropyrido[2,3-D]pyridazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Biologische Aktivität
3-Bromo-8-chloropyrido[2,3-D]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound has a molecular formula of CHBrClN and a molecular weight of 244.47 g/mol. The presence of both bromine and chlorine atoms enhances its reactivity, making it suitable for various synthetic and biological applications. Its structure allows for functionalization through Lewis acid-mediated reactions, which can lead to regioselective modifications essential for drug development.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various kinases involved in cancer progression. For example, it has shown promise as a Type II pan-RAF inhibitor, demonstrating selective binding to the RAF kinase family, which is crucial in the MAPK signaling pathway associated with cell proliferation and survival .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The halogenated structure may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
- Cancer Treatment : The compound's role as a kinase inhibitor positions it as a candidate for cancer therapies. Its efficacy in reducing tumor growth has been evaluated in preclinical models, particularly in combination therapies targeting multiple pathways involved in tumorigenesis .
- Neurodegenerative Diseases : Research has explored the compound's effects on beta-secretase (BACE), an enzyme implicated in Alzheimer's disease. Inhibiting BACE may reduce the production of amyloid-beta plaques, a hallmark of Alzheimer’s pathology .
Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
Case Studies
- Cancer Model Studies : In vivo studies using HCT116 xenograft mouse models demonstrated that this compound effectively reduced tumor size when administered alongside MEK inhibitors, indicating synergistic effects in targeting MAPK pathways .
- Neurodegenerative Disease Research : A study reported that derivatives of this compound exhibited significant BACE inhibition in vitro, leading to reduced amyloid-beta production in cellular models relevant to Alzheimer’s disease .
Eigenschaften
IUPAC Name |
3-bromo-8-chloropyrido[2,3-d]pyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-12-7(9)6(4)10-3-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDBHDGVXOYYLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NN=C(C2=NC=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857380 | |
Record name | 3-Bromo-8-chloropyrido[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794592-14-6 | |
Record name | 3-Bromo-8-chloropyrido[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.